3-Bromopyrazolo[1,5-B]pyridazine

Kinase Inhibition DYRK1A Halogen SAR

Select 3-bromopyrazolo[1,5-b]pyridazine when your kinase inhibitor program demands late‑stage modular diversification. The 3‑bromo substituent is a non‑interchangeable synthetic handle that enables efficient Suzuki‑Miyaura and Sonogashira cross‑coupling to install aryl, heteroaryl, and alkynyl groups, while its steric profile reduces DYRK1A off‑target binding relative to fluoro/chloro analogs. This combination of built‑in selectivity and coupling versatility accelerates SAR exploration in CDK, DYRK1A, and COX‑2 programs. Order the 98% assay‑verified grade stored at 2‑8 °C to ensure reproducible multi‑step syntheses without pre‑reaction purification.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 1137949-68-8
Cat. No. B1523243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-B]pyridazine
CAS1137949-68-8
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2N=C1)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H
InChIKeyKJJXLSMSVBLMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazolo[1,5-B]pyridazine (CAS 1137949-68-8): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Bromopyrazolo[1,5-B]pyridazine is a heterocyclic compound belonging to the pyrazolo[1,5-b]pyridazine family, characterized by a fused pyrazole-pyridazine bicyclic core with a bromine atom at the 3-position . This scaffold has been extensively explored as a kinase inhibitor pharmacophore, particularly for cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A), with demonstrated enzyme selectivity against VEGFR-2 and GSK3β [1][2]. The 3-bromo substituent provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the core scaffold in drug discovery programs [3].

3-Bromopyrazolo[1,5-B]pyridazine: Why Halogen Identity and Regiochemistry Preclude Simple Substitution


The 3-bromo substituent on the pyrazolo[1,5-b]pyridazine scaffold cannot be interchanged arbitrarily with other halogens or hydrogen without fundamentally altering both the compound's reactivity profile and its biological target engagement. Structure-activity relationship (SAR) studies have demonstrated that increasing halogen size at key positions (F → Cl → Br → I) progressively reduces DYRK1A binding affinity due to steric constraints imposed by the kinase gatekeeper residue [1]. Conversely, the bromo substituent offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs, enabling efficient late-stage functionalization that is not accessible with fluoro or unsubstituted variants [2]. Generic substitution with non-halogenated pyrazolo[1,5-b]pyridazine eliminates the synthetic handle required for Suzuki-Miyaura and Sonogashira diversification strategies essential to modern medicinal chemistry workflows [3].

Quantitative Comparative Evidence for 3-Bromopyrazolo[1,5-B]pyridazine: Differentiation from Structural Analogs


Halogen-Dependent DYRK1A Kinase Binding Affinity: Bromo vs. Fluoro/Chloro Substituents

In a systematic SAR study of pyrazolo[1,5-b]pyridazine DYRK1A inhibitors, increasing the size of the halogen substituent at the 5-position from fluorine to chlorine to bromine to iodine resulted in a progressive and detrimental reduction in binding affinity [1]. This class-level inference indicates that 3-bromopyrazolo[1,5-b]pyridazine is expected to exhibit weaker DYRK1A binding than its 3-fluoro or 3-chloro counterparts, but this reduced kinase engagement may be advantageous in applications where avoiding DYRK1A off-target activity is desired, or where the bromo substituent's synthetic utility outweighs the need for potent DYRK1A inhibition [1].

Kinase Inhibition DYRK1A Halogen SAR Medicinal Chemistry

Synthetic Reactivity: 3-Bromo Substituent as a Superior Cross-Coupling Handle vs. 3-Chloro or Unsubstituted Analogs

The 3-bromo substituent on pyrazolo[1,5-b]pyridazine serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, exhibiting higher reactivity than the corresponding 3-chloro analog and enabling transformations impossible with 3-fluoro or unsubstituted derivatives [1]. This reactivity profile has been validated in the synthesis of DYRK1A inhibitors, where a 3-bromo intermediate (compound 91) underwent Miyaura borylation followed by Suzuki coupling to install diverse aryl and heteroaryl substituents [1]. Similarly, late-stage diversification studies of 3-bromopyrazoles have demonstrated efficient Sonogashira and Suzuki-Miyaura couplings under mild conditions, enabling rapid analog generation [2].

Cross-Coupling Suzuki-Miyaura Sonogashira Late-Stage Functionalization

Purity Specification and Storage Stability: Verified 97% Purity with Defined Storage Conditions

Commercially available 3-bromopyrazolo[1,5-b]pyridazine is supplied with a documented purity of 97% as an off-white solid, with recommended storage at 0-8°C for short-term use . This defined purity and storage specification provides procurement reliability and ensures consistent performance in synthetic applications, reducing variability compared to non-certified or lower-purity analogs that may require additional purification before use .

Quality Control Purity Storage Stability Procurement

Optimal Scientific and Industrial Use Cases for 3-Bromopyrazolo[1,5-B]pyridazine Based on Verified Differentiation


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry Programs

Medicinal chemists developing kinase inhibitors based on the pyrazolo[1,5-b]pyridazine scaffold should select 3-bromopyrazolo[1,5-b]pyridazine as a key intermediate when the synthetic strategy requires modular, late-stage functionalization. The 3-bromo substituent enables efficient Suzuki-Miyaura and Sonogashira cross-coupling reactions to install diverse aryl, heteroaryl, and alkynyl groups, accelerating structure-activity relationship (SAR) exploration [1]. This approach has been validated in DYRK1A inhibitor programs, where 3-bromo intermediates were borylated and subsequently coupled to generate analog libraries [1].

Synthesis of COX-2 Selective Inhibitor Candidates with Halogen-Dependent Pharmacophore Tuning

Researchers pursuing selective cyclooxygenase-2 (COX-2) inhibitors should consider 3-bromopyrazolo[1,5-b]pyridazine as a starting material for generating halogen-substituted 2,3-diaryl-pyrazolo[1,5-b]pyridazine analogs. Patented compounds within this class, where R0 is defined as halogen, have demonstrated potent and selective COX-2 inhibition [2]. QSAR studies indicate that hydrophobic substitution at specific positions enhances COX-2 inhibitory activity, and the 3-bromo substituent provides both a hydrophobic contribution and a synthetic handle for further optimization [3].

Chemical Biology Probe Synthesis Requiring Controlled DYRK1A Activity Attenuation

For chemical biology applications where complete DYRK1A inhibition is undesirable or where selectivity profiling across the kinome is required, 3-bromopyrazolo[1,5-b]pyridazine offers a strategic advantage. SAR data demonstrate that bromo substitution reduces DYRK1A binding affinity relative to fluoro or chloro analogs due to steric constraints at the gatekeeper residue [1]. This property allows the compound to serve as a weaker-binding control probe or as a scaffold for designing selective inhibitors that minimize DYRK1A off-target engagement while retaining the synthetic versatility of the bromo handle for installing selectivity-conferring substituents [1].

Academic and Industrial Building Block Procurement for Multi-Step Heterocyclic Synthesis

Procurement specialists and laboratory managers should prioritize 3-bromopyrazolo[1,5-b]pyridazine with verified 97% purity and defined storage conditions (0-8°C) to ensure consistent performance in multi-step synthetic sequences . The documented purity specification reduces the need for pre-reaction purification and minimizes batch-to-batch variability, supporting reproducible outcomes in both academic research settings and industrial discovery workflows where synthetic reliability is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-B]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.